N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is a chemical compound with potential therapeutic applications. This compound is characterized by its unique structure, which includes an imidazole ring substituted with a phenyl group and a methoxyethyl group, connected to an isopropyl thioacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the phenyl and methoxyethyl substituents. The final step involves the formation of the thioacetamide linkage through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize by-products and enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioacetamide group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetamide group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and methoxyethyl groups may enhance the compound’s binding affinity and specificity. The thioacetamide moiety can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-isopropyl-2-((1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with a p-tolyl group instead of a phenyl group.
N-isopropyl-2-((1-(2-methoxyethyl)-5-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide: Similar structure but with an m-tolyl group.
Uniqueness
N-isopropyl-2-((1-(2-methoxyethyl)-5-phenyl-1H-imidazol-2-yl)thio)acetamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the phenyl group, in particular, may enhance its interaction with biological targets compared to similar compounds with different substituents.
Properties
IUPAC Name |
2-[1-(2-methoxyethyl)-5-phenylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-13(2)19-16(21)12-23-17-18-11-15(20(17)9-10-22-3)14-7-5-4-6-8-14/h4-8,11,13H,9-10,12H2,1-3H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLTQXJOPLCDRLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NC=C(N1CCOC)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.